ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate
Overview
Description
Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate is a chemical compound with the CAS Number: 1266114-63-9 . It has a molecular weight of 191.19 . The IUPAC name for this compound is ethyl 1H-imidazo[4,5-c]pyridine-7-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9N3O2/c1-2-14-9(13)6-3-10-4-7-8(6)12-5-11-7/h3-5H,2H2,1H3,(H,11,12) . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator . .Scientific Research Applications
Synthesis of Novel Derivatives
Research has demonstrated the synthesis of novel derivatives of imidazo[4,5-c]pyridine for potential applications in medicinal chemistry and material science. For instance, the work by Abe et al. (2010) on the synthesis of spiro[2-cyclopentene-1,3’-imidazo[1,2-a]pyridine] derivatives showcases the versatility of imidazo[1,2-a]pyridine systems as synthons for building complex molecular structures with potential biological activity. Their findings also highlight interesting NMR behavior indicating conformational changes, which could be crucial for understanding the dynamics of these molecules in different environments (Abe, Kakehi, Suga, Okumura, & Itoh, 2010).
Catalytic Applications
The catalytic activity of imidazo[1,2-a]pyridine derivatives has been explored, with Saddik et al. (2012) evaluating a series of these compounds as catalysts for the oxidation of catechol to o-quinone. Their research demonstrates the effectiveness of these heterocyclic compounds in catalyzing oxidation reactions, potentially opening new pathways for environmentally friendly oxidation processes (Saddik, Khoutoul, Benchat, Hammouti, El Kadiri, & Touzani, 2012).
Fluorescent Materials
The development of fluorescent materials using imidazo[4,5-b]pyridine derivatives has also been reported. Baladi et al. (2016) describe the synthesis of 2-vinyl- and 2-alkynylimidazo[4,5-b]pyridines with significant fluorescence quantum yields and remarkable solvatofluorochromic properties. These materials could find applications in sensing, imaging, and optoelectronic devices due to their unique photophysical properties (Baladi, Granzhan, & Piguel, 2016).
Antimicrobial Activity
Investigations into the antimicrobial activity of imidazo[1,2-a]pyridine derivatives reveal potential applications in developing new antimicrobial agents. Turan-Zitouni et al. (2001) synthesized imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazide derivatives and examined their antimicrobial efficacy, pointing towards the possibility of designing novel antimicrobials based on this scaffold (Turan-Zitouni, Blache, & Güven, 2001).
Novel Synthesis Methods
The research on imidazo[1,2-a]pyridines also includes novel synthesis methods, such as the microwave-assisted synthesis described by Li et al. (2013), which offers a rapid and efficient pathway to these compounds. Such advancements in synthetic methods are crucial for enabling the exploration of these heterocycles in various scientific and technological applications (Li, Li, Zhao, Wang, & Wen, 2013).
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridines have been recognized as a valuable scaffold in medicinal chemistry due to their wide range of applications . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the development of new compounds based on the imidazo[1,2-a]pyridine scaffold, such as ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate, could be a promising direction for future research.
Mechanism of Action
Target of Action
Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate is a compound with a complex mechanism of action. Related imidazo[4,5-b]pyridine derivatives have been evaluated as antagonists of various biological receptors, including angiotensin ii and thromboxane a2 .
Mode of Action
It is known that imidazo[4,5-b]pyridine derivatives can interact with their targets, leading to changes in cellular function
Biochemical Pathways
Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Result of Action
Related compounds have shown potential in various applications, such as cancer treatment and ebola virus disease .
Biochemical Analysis
Biochemical Properties
Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cyclin-dependent kinase 2 (CDK2) and Aurora B kinase, which are crucial for cell cycle regulation . The interaction with these enzymes involves binding to their active sites, leading to inhibition of their activity. Additionally, this compound has been found to modulate the activity of GABA A receptors, which are important for neurotransmission . These interactions highlight the compound’s potential as a modulator of enzymatic and receptor functions.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis . It achieves this by disrupting cell signaling pathways such as the PI3K/Akt and MAPK pathways, which are essential for cell survival and growth. Furthermore, this compound has been shown to influence gene expression by modulating transcription factors and epigenetic regulators . These effects collectively contribute to its potential as an anti-cancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of target enzymes, leading to their inhibition or activation . For instance, its binding to CDK2 and Aurora B kinase results in the inhibition of their kinase activity, thereby disrupting cell cycle progression. Additionally, this compound can interact with DNA and RNA, affecting gene expression and transcriptional regulation . These interactions underline the compound’s multifaceted mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its degradation can occur under extreme conditions such as high temperature and light exposure . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes result in the formation of metabolites that can be further excreted from the body. The involvement of this compound in these pathways underscores its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via active transport mechanisms and subsequently distributed to various cellular compartments . Its localization and accumulation within specific tissues are influenced by factors such as tissue perfusion and binding affinity to cellular components. Understanding the transport and distribution of this compound is essential for elucidating its pharmacokinetic properties.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize within the nucleus, where it can interact with DNA and transcriptional machinery . Additionally, this compound can be targeted to other organelles such as mitochondria and endoplasmic reticulum, influencing cellular processes such as energy metabolism and protein synthesis. The subcellular localization of this compound is guided by targeting signals and post-translational modifications that direct it to specific compartments.
Properties
IUPAC Name |
ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)6-3-10-4-7-8(6)12-5-11-7/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYJINSKLFNOGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC2=C1N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201202514 | |
Record name | 3H-Imidazo[4,5-c]pyridine-7-carboxylic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201202514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1266114-63-9 | |
Record name | 3H-Imidazo[4,5-c]pyridine-7-carboxylic acid, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1266114-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Imidazo[4,5-c]pyridine-7-carboxylic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201202514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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